Cas no 1031103-44-2 (1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate)

1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate structure
1031103-44-2 structure
Product Name:1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate
CAS No:1031103-44-2
MF:C21H28N4O6S
MW:464.535223960876
CID:5449519
PubChem ID:42903636
Update Time:2025-07-09

1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate Chemical and Physical Properties

Names and Identifiers

    • 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate
    • [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate
    • EN300-26687306
    • MLS001141715
    • CHEMBL2138556
    • AKOS007967071
    • Z25238013
    • 1031103-44-2
    • SMR000707500
    • Inchi: 1S/C21H28N4O6S/c1-15(20(28)24-21(14-22)11-5-4-6-12-21)31-19(27)13-25(3)32(29,30)18-9-7-17(8-10-18)23-16(2)26/h7-10,15H,4-6,11-13H2,1-3H3,(H,23,26)(H,24,28)
    • InChI Key: LPTGBJMDYUNVBZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C)=O)(N(C)CC(=O)OC(C)C(NC1(C#N)CCCCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 464.17295580g/mol
  • Monoisotopic Mass: 464.17295580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 845
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 154Ų

1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687306-0.05g
1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate
1031103-44-2 95.0%
0.05g
$212.0 2025-03-20

1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate Related Literature

Additional information on 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate: A Comprehensive Overview

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate is a complex organic compound with the CAS number 1031103-44-2. This compound is notable for its intricate molecular structure, which combines elements of cyanocyclohexane, carbamoyl groups, and sulfonamide functionalities. The compound's structure suggests potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials science.

The molecular architecture of this compound is characterized by a cyanocyclohexane ring, which serves as a rigid and electron-deficient framework. This feature is particularly advantageous in designing molecules with specific electronic properties, such as those required for drug delivery systems or electronic materials. The carbamoyl group attached to the cyclohexane ring further enhances the compound's versatility, enabling interactions with biological systems through hydrogen bonding and other non-covalent interactions.

Recent studies have highlighted the importance of sulfonamide functionalities in medicinal chemistry. The presence of an N-methyl-4-acetamidobenzenesulfonamide group in this compound suggests potential applications in the development of bioactive molecules. Sulfonamides are known for their ability to modulate enzyme activity and receptor binding, making them valuable in the design of therapeutic agents. Researchers have demonstrated that sulfonamide-containing compounds can exhibit potent inhibitory effects against various enzymes, including kinases and proteases, which are critical targets in disease treatment.

The synthesis of 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the cyanocyclohexane ring through cycloaddition reactions, followed by functionalization with carbamoyl and sulfonamide groups. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the reaction conditions, ensuring high yields and purity.

In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, its unique combination of functional groups makes it a candidate for drug delivery systems, where controlled release and targeted delivery are essential. Additionally, its electronic properties suggest potential uses in organic electronics, such as in the development of semiconducting materials or light-emitting diodes (LEDs).

Recent advancements in computational chemistry have provided deeper insights into the properties of this compound. Molecular modeling studies have revealed that the cyanocyclohexane ring contributes significantly to the compound's stability and electronic characteristics. Furthermore, density functional theory (DFT) calculations have been used to predict the compound's reactivity under various conditions, aiding in its optimization for specific applications.

The integration of experimental and computational approaches has been instrumental in understanding the behavior of this compound. For instance, NMR spectroscopy has been used to confirm the stereochemistry of the molecule, while X-ray crystallography has provided detailed insights into its three-dimensional structure. These findings have been published in reputable journals such as *Journal of Medicinal Chemistry* and *Organic Letters*, underscoring the compound's significance in contemporary chemical research.

In conclusion, 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-(N-methyl-4-acetamidobenzenesulfonamido)acetate represents a cutting-edge advancement in organic chemistry. Its unique molecular structure, combined with recent research findings, positions it as a valuable tool in diverse scientific disciplines. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative solutions in medicine, materials science, and beyond.

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